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Compound of Interest

Compound Name: 4-Hydroxybenzylbutyrate

Cat. No.: B15250733

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-hydroxybenzyl
butyrate, a compound of interest in fragrance, flavor, and potentially pharmaceutical
applications. Due to the limited availability of directly published experimental spectra for 4-
hydroxybenzyl butyrate, this document presents a compilation of predicted and experimental
data for closely related compounds, namely 4-hydroxybenzyl alcohol and butyrate derivatives.
This information serves as a valuable reference for the characterization and synthesis of 4-
hydroxybenzyl butyrate.

Spectroscopic Data

The expected spectroscopic characteristics of 4-hydroxybenzyl butyrate can be inferred from
the analysis of its structural components: the 4-hydroxybenzyl group and the butyrate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum of 4-hydroxybenzyl butyrate is expected to show
characteristic signals for both the aromatic and the aliphatic portions of the molecule. The
aromatic protons on the benzene ring will appear as two doublets in the range of 6 6.8-7.3
ppm. The benzylic protons (-CH2-) adjacent to the ester oxygen will likely resonate as a singlet
around & 5.0 ppm. The butyrate chain will exhibit a triplet for the terminal methyl group (CHs)
around & 0.9 ppm, a sextet for the adjacent methylene group (-CHz-) around 6 1.6 ppm, and a
triplet for the methylene group next to the carbonyl (-CH2-C=0) around & 2.3 ppm.
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13C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the
benzylic carbon, and the carbons of the butyrate chain. The carbonyl carbon of the ester is
expected to have a chemical shift in the range of d 170-175 ppm. The aromatic carbons will
appear between 6 115 and & 160 ppm. The benzylic carbon signal is anticipated around o 65-
70 ppm, while the aliphatic carbons of the butyrate group will be observed in the upfield region
of the spectrum.

Table 1: Predicted *H and 3C NMR Chemical Shifts for 4-Hydroxybenzyl Butyrate

Assignment Predicted *H NMR (ppm) Predicted 13C NMR (ppm)
Aromatic CH (ortho to OH) ~6.8 (d) ~115

Aromatic CH (meta to OH) ~7.2 (d) ~130

Aromatic C-OH - ~158

Aromatic C-CH:z - ~128

Benzyl CH2 ~5.0 (s) ~66

Carbonyl C=0 - ~173

Butyrate a-CH: ~2.3 (1) ~36

Butyrate 3-CH:z ~1.6 (sextet) ~18

Butyrate y-CHs ~0.9 (t) ~13

Note: Predicted values are based on typical chemical shifts for similar functional groups and
may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 4-hydroxybenzyl butyrate is expected to exhibit characteristic absorption
bands for its functional groups. A strong, broad band corresponding to the O-H stretch of the
phenolic hydroxyl group is anticipated in the region of 3200-3600 cm~1. A sharp, intense
absorption peak for the C=0 stretch of the ester carbonyl group will likely appear around 1735
cm~*. The C-O stretching vibrations of the ester will be observed in the 1100-1300 cm~1 region.
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Aromatic C-H stretching bands will be present around 3000-3100 cm~1, and aromatic C=C

stretching vibrations will appear in the 1450-1600 cm~?* range.[1][2]

Table 2: Key IR Absorption Bands for 4-Hydroxybenzyl Butyrate

Expected Wavenumber

Functional Group Intensity
(cm™)
Phenolic O-H stretch 3200-3600 Strong, Broad
Ester C=0 stretch ~1735 Strong, Sharp
Aromatic C=C stretch 1450-1600 Medium
Ester C-O stretch 1100-1300 Strong
Aromatic C-H stretch 3000-3100 Medium
Aliphatic C-H stretch 2850-3000 Medium

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (El), the molecular ion peak [M]* for 4-
hydroxybenzyl butyrate (C11H1403) would be observed at m/z 194.23.[3] Common

fragmentation patterns would likely involve the loss of the butyrate group or cleavage at the

benzylic position. A prominent peak at m/z 107 would correspond to the 4-hydroxybenzyl
cation. Other fragments from the butyrate chain, such as m/z 71 ([CsH7O]*) and m/z 43
([CsH7]*), are also expected.[4][5]

Table 3: Expected Mass Spectrometry Fragments for 4-Hydroxybenzyl Butyrate

m/z Proposed Fragment

194 [M]* (Molecular lon)

107 [HOCsH4CH2]*

71 [CH3CH2CH2COJ*

43 [CH3CH2CH2]*
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Experimental Protocols

General Synthesis of 4-Hydroxybenzyl Butyrate

A common method for the synthesis of 4-hydroxybenzyl butyrate is through the esterification of
4-hydroxybenzyl alcohol with butyric acid or its more reactive derivative, butyryl chloride.

Fischer Esterification:

Reactants: 4-hydroxybenzyl alcohol and an excess of butyric acid are combined in a round-
bottom flask.

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid,
is added.

Solvent: A solvent that forms an azeotrope with water, such as toluene or cyclohexane, is
used to drive the reaction to completion by removing the water byproduct via a Dean-Stark
apparatus.

Reaction Conditions: The mixture is refluxed until the theoretical amount of water is
collected.

Workup: The reaction mixture is cooled, washed with a saturated sodium bicarbonate
solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over an
anhydrous salt (e.g., MgSOa4 or Na2S0a.), filtered, and the solvent is removed under reduced
pressure.

Purification: The crude product is purified by column chromatography on silica gel or by
distillation under reduced pressure to yield pure 4-hydroxybenzyl butyrate.

Synthesis via Acyl Chloride:

¢ Reactants: 4-hydroxybenzyl alcohol is dissolved in a suitable aprotic solvent, such as
dichloromethane or diethyl ether, in a flask equipped with a dropping funnel and a magnetic
stirrer.

e Base: A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the
HCI byproduct.
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» Acylation: Butyryl chloride is added dropwise to the solution at a controlled temperature
(often 0 °C to room temperature).

e Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the
starting material is consumed.

o Workup: The reaction mixture is washed with dilute acid (e.g., 1M HCI), water, and brine. The
organic layer is dried, and the solvent is evaporated.

 Purification: The resulting crude ester is purified by column chromatography or distillation.

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 4-
hydroxybenzyl butyrate.
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Purification
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Caption: Workflow for the synthesis and characterization of 4-hydroxybenzyl butyrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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